molecular formula C23H26N4O4 B2425086 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide CAS No. 439109-67-8

4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2425086
CAS No.: 439109-67-8
M. Wt: 422.485
InChI Key: NDCJGBXJSNMZAM-UHFFFAOYSA-N
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Description

4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxazole ring, a pyrrole ring, and a morpholine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide typically involves a multi-step process that includes the formation of the oxazole and pyrrole rings, followed by the introduction of the morpholine group. A common synthetic route may involve the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, with the choice of solvent and temperature being critical for achieving high yields.

  • Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to ensure the efficient formation of the pyrrole ring.

  • Coupling of the Oxazole and Pyrrole Rings: : The oxazole and pyrrole rings are coupled through a condensation reaction, often involving a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an inert atmosphere to prevent side reactions.

  • Introduction of the Morpholine Group: : The final step involves the introduction of the morpholine group through a nucleophilic substitution reaction. The reaction conditions, such as the choice of solvent and temperature, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis methods to achieve large-scale production. This typically requires the optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group on the oxazole ring, leading to the formation of a carboxylic acid derivative.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the carbonyl groups, leading to the formation of alcohol derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

  • Biology: : The compound has been studied for its potential biological activity, including its ability to interact with various biological targets. It has shown promise as a lead compound for the development of new drugs.

  • Medicine: : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

  • Industry: : The compound is used in the development of new materials with unique properties. Its structural features make it a valuable component in the design of advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action may include:

  • Enzyme Inhibition: : The compound can inhibit the activity of specific enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site.

  • Receptor Modulation: : The compound can modulate the activity of specific receptors by binding to their allosteric sites, leading to changes in receptor conformation and function.

Comparison with Similar Compounds

4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

  • 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-piperidin-4-ylpropyl)-1H-pyrrole-2-carboxamide: : This compound has a piperidine group instead of a morpholine group, which may lead to differences in its chemical reactivity and biological activity.

  • 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-pyrrolidin-4-ylpropyl)-1H-pyrrole-2-carboxamide: : This compound has a pyrrolidine group instead of a morpholine group, which may affect its interaction with molecular targets and its overall biological activity.

Properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-16-20(21(26-31-16)17-6-3-2-4-7-17)22(28)18-14-19(25-15-18)23(29)24-8-5-9-27-10-12-30-13-11-27/h2-4,6-7,14-15,25H,5,8-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCJGBXJSNMZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CNC(=C3)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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